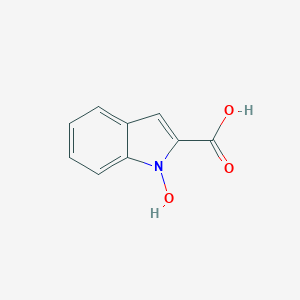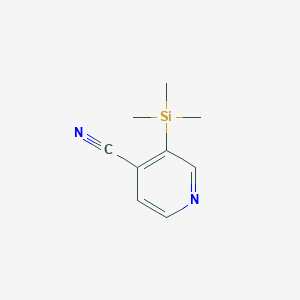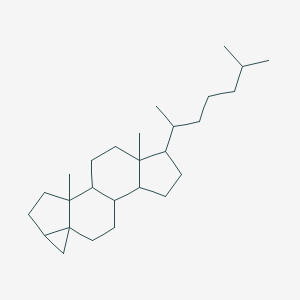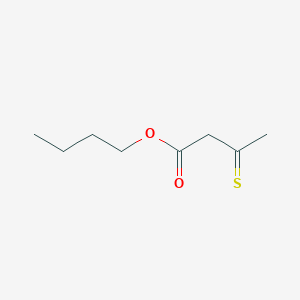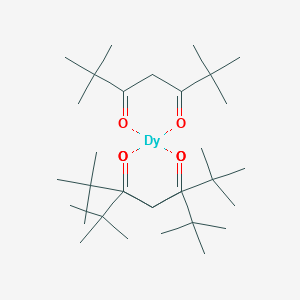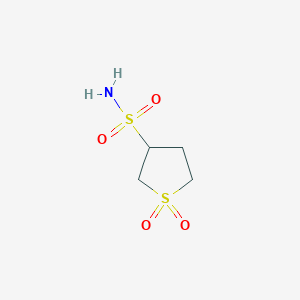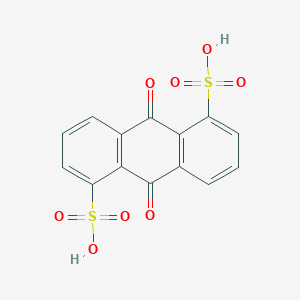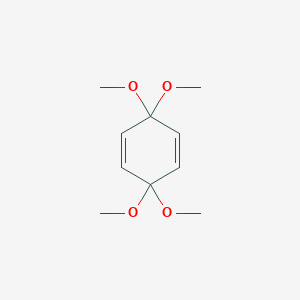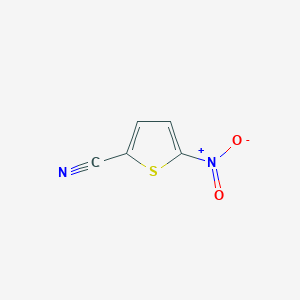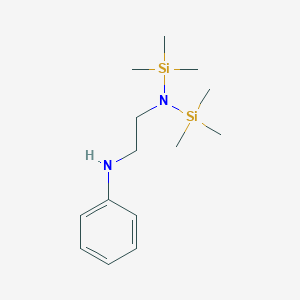
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine (Ph2Si(Me)2NMe2, commonly known as PSE) is a chemical compound that has gained increasing attention in scientific research due to its unique properties. PSE is a diamine with a bulky silyl group, making it a sterically hindered molecule that can form stable complexes with transition metals.
Wissenschaftliche Forschungsanwendungen
PSE has been used in various scientific research applications, including catalysis, organic synthesis, and coordination chemistry. PSE can form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. PSE has also been used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.
Wirkmechanismus
The mechanism of action of PSE is not fully understood. However, it is believed that PSE can act as a chelating ligand, forming stable complexes with transition metals. These complexes can then catalyze various reactions, such as hydrogenation and cross-coupling reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of PSE. However, PSE has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSE in lab experiments is its ability to form stable complexes with transition metals, making it a useful ligand in catalysis and coordination chemistry. However, one limitation is its sterically hindered nature, which can make it difficult to handle in certain reactions.
Zukünftige Richtungen
There are several future directions for the research of PSE. One direction is the development of new synthetic methods for PSE and its derivatives. Another direction is the exploration of PSE's potential as a chiral ligand in asymmetric catalysis. Additionally, the use of PSE in the synthesis of new materials and the development of new pharmaceuticals is an area that warrants further investigation.
In conclusion, PSE is a unique chemical compound that has a wide range of scientific research applications. Its ability to form stable complexes with transition metals makes it a useful ligand in catalysis and coordination chemistry. Further research is needed to fully understand the mechanism of action and potential applications of PSE.
Synthesemethoden
PSE can be synthesized through a two-step process. The first step involves the reaction of N,N-dimethylethylenediamine with chlorotrimethylsilane to form N,N-bis(trimethylsilyl)ethane-1,2-diamine. The second step involves the reaction of N,N-bis(trimethylsilyl)ethane-1,2-diamine with phenyllithium to form PSE.
Eigenschaften
CAS-Nummer |
17814-46-9 |
|---|---|
Produktname |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
Molekularformel |
C14H28N2Si2 |
Molekulargewicht |
280.56 g/mol |
IUPAC-Name |
N-phenyl-N',N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H28N2Si2/c1-17(2,3)16(18(4,5)6)13-12-15-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
InChI-Schlüssel |
NOQZOZOGULWLKP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)N(CCNC1=CC=CC=C1)[Si](C)(C)C |
Synonyme |
N,N-Bis(trimethylsilyl)-N'-phenylethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



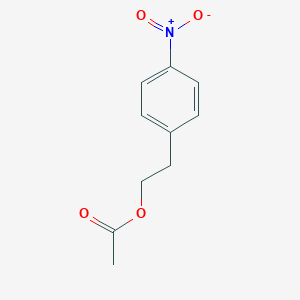
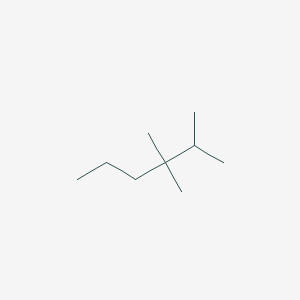
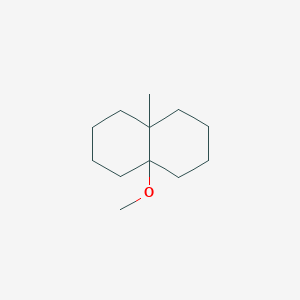
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

